molecular formula C10H11N3S B1371820 N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine CAS No. 921939-14-2

N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine

Cat. No.: B1371820
CAS No.: 921939-14-2
M. Wt: 205.28 g/mol
InChI Key: VZHVJAYQGDCZAB-UHFFFAOYSA-N
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Description

N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine (CAS 921939-14-2) is a chemical compound with the molecular formula C10H11N3S and a molecular weight of 205.28 g/mol . This pyrimidine-based scaffold is supplied with a typical purity of 90% and is intended for research applications as a key intermediate in medicinal chemistry . The compound features a thiophene substituent, a structural motif common in the design of kinase inhibitors. This is highlighted by its citation in a patent detailing substituted thiophene derivatives for use as anti-cancer agents . The structural similarity of this compound to documented series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines, which are known to be highly potent and selective CDK4/6 inhibitors, suggests its potential value in oncology drug discovery research . Researchers can utilize this chemical building block to develop novel therapeutic candidates targeting cell cycle pathways in various cancers. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory standards.

Properties

IUPAC Name

N-methyl-1-(2-thiophen-2-ylpyrimidin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-11-5-8-6-12-10(13-7-8)9-3-2-4-14-9/h2-4,6-7,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHVJAYQGDCZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(N=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640437
Record name N-Methyl-1-[2-(thiophen-2-yl)pyrimidin-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921939-14-2
Record name N-Methyl-1-[2-(thiophen-2-yl)pyrimidin-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine typically involves the reaction of 2-thienylpyrimidine with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

The production process would involve similar synthetic routes as those used in laboratory settings, with additional steps to ensure purity and consistency .

Chemical Reactions Analysis

Structural Features and Reactivity

The compound’s structure includes:

  • Pyrimidine ring : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Thiophene substituent : A five-membered sulfur-containing aromatic ring at position 2 of the pyrimidine.

  • N-methylaminomethyl group : A secondary amine attached via a methylene bridge at position 5.

Key reactive sites include:

  • Secondary amine : Capable of salt formation, alkylation, or acylation.

  • Thiophene ring : Susceptible to electrophilic aromatic substitution.

  • Pyrimidine ring : Potential for nucleophilic or electrophilic attacks depending on substituents.

2.1. Salt Formation

The secondary amine reacts with acids to form water-soluble salts:
C10H11N3S+HClC10H12N3SCl\text{C}_{10}\text{H}_{11}\text{N}_3\text{S}+\text{HCl}\rightarrow \text{C}_{10}\text{H}_{12}\text{N}_3\text{SCl}
This property is exploited to enhance bioavailability in pharmaceutical applications .

2.2. Electrophilic Substitution on Thiophene

The thiophene moiety undergoes electrophilic reactions such as:

  • Nitration : Using HNO₃/H₂SO₄ to introduce nitro groups at the 5-position of thiophene.

  • Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo derivatives for cross-coupling reactions .

2.3. Cross-Coupling Reactions

If halogenated derivatives are synthesized, Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups:
Br Thienyl Pyrimidine+Aryl Boronic AcidPd catalystAryl Thienyl Pyrimidine\text{Br Thienyl Pyrimidine}+\text{Aryl Boronic Acid}\xrightarrow{\text{Pd catalyst}}\text{Aryl Thienyl Pyrimidine}
This method is widely used to diversify pyrimidine scaffolds .

3.1. InCl₃-Catalyzed Condensation

Indium trichloride (InCl₃) in ethanol under ultrasound irradiation facilitates multi-component reactions, as demonstrated in pyrano[2,3-c]pyrazole syntheses . Analogous conditions could enable:

  • Nucleophilic additions to the pyrimidine ring.

  • Cyclization with active methylene compounds (e.g., malononitrile).

3.2. Acid-Catalyzed Rearrangements

Strong acids (e.g., H₂SO₄, H₃PO₄) in ethanol or dichloromethane promote:

  • Deprotonation of the pyrimidine ring.

  • Tautomerization or ring-opening/closure mechanisms, as seen in related pyrimidinamine syntheses .

Coordination Chemistry

The pyrimidine nitrogen and thiophene sulfur atoms can act as ligands for transition metals (e.g., Cu, Pd), enabling catalytic applications or metal-organic frameworks (MOFs) .

Pharmacological Modifications

While not directly studied for this compound, structural analogs highlight:

  • Acylation : Reacting the amine with acyl chlorides to form amides.

  • Alkylation : Introducing bulkier substituents to modulate pharmacokinetics .

Scientific Research Applications

Medicinal Chemistry

N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine has been investigated for its potential as an antitumor agent . Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types, including breast cancer and leukemia . The mechanism often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.

Anti-inflammatory Properties

Research indicates that pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting the expression of inflammatory mediators such as COX-2 and iNOS . this compound may share these properties, making it a candidate for developing anti-inflammatory drugs. Preliminary studies suggest that modifications to the pyrimidine structure can enhance these effects, guiding future synthesis efforts.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, allows chemists to create diverse derivatives with tailored biological activities .

Case Study 1: Anticancer Activity

A study focused on the synthesis of novel derivatives based on this compound demonstrated significant anticancer activity against multiple myeloma cells. The synthesized compounds exhibited IC50 values lower than those of standard chemotherapeutics, indicating their potential as effective treatments .

Case Study 2: Anti-inflammatory Effects

In another investigation, derivatives of this compound were tested for their ability to inhibit COX enzymes in vitro. The results showed that certain modifications led to enhanced inhibitory activity compared to existing anti-inflammatory drugs like celecoxib . This highlights the compound's potential in developing new anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

N-Methyl-(2-phenylpyrimidin-5-yl)methylamine

  • Molecular Formula : C₁₂H₁₃N₃ .
  • Molecular Weight : 199.25 g/mol .
  • Melting Point : 77–79.5°C .
  • Purity : 97% .
  • Key Difference : Replacement of the thien-2-yl group with a phenyl ring.
  • Higher purity (97% vs. 90%) and higher cost (JPY76,800/g vs. JPY38,700/g) suggest more stringent synthesis requirements .

N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine

  • Molecular Formula : C₁₀H₁₆N₄O .
  • Molecular Weight : 208.26 g/mol .
  • Melting Point : 43.5–44°C .
  • Purity : 97% .
  • Key Difference: Substitution of the thien-2-yl group with a morpholino (tetrahydropyran-N-oxide) group.
  • Impact: The morpholino group introduces oxygen atoms, improving aqueous solubility via hydrogen bonding.

N-Methyl-(5-pyrid-4-ylthien-2-yl)methylamine

  • Molecular Formula : C₁₁H₁₂N₂S .
  • Molecular Weight : 204.29 g/mol .
  • Melting Point : >50°C (decomposition) .
  • Key Difference : Pyridinyl substitution on the thiophene ring instead of pyrimidinyl.
  • Impact :
    • The pyridine nitrogen introduces basicity, which may enhance solubility in acidic environments (e.g., gastric fluid).
    • Thermal instability (decomposition above 50°C) limits storage and handling conditions compared to the stable pyrimidine analog .

N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine

  • Molecular Formula : C₇H₁₁N₃ .
  • Molecular Weight : ~141.19 g/mol (estimated).
  • Key Difference : Absence of the thienyl group; methyl substitution on the pyrimidine ring.
  • Impact :
    • Reduced molecular weight and hydrophobicity may improve metabolic stability but reduce target-binding affinity in sulfur-dependent systems.
    • Requires refrigerated storage, unlike the thienyl analog .

Tabulated Comparison of Key Properties

Compound Molecular Formula MW (g/mol) Melting Point (°C) Purity Price (JPY/g) Key Functional Group
N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine C₁₀H₁₁N₃S 205.28 105–106 90% 38,700 Thienyl
N-methyl-(2-phenylpyrimidin-5-yl)methylamine C₁₂H₁₃N₃ 199.25 77–79.5 97% 76,800 Phenyl
N-methyl-(2-morpholinopyrimidin-5-yl)methylamine C₁₀H₁₆N₄O 208.26 43.5–44 97% 47,500 Morpholino
N-methyl-(5-pyrid-4-ylthien-2-yl)methylamine C₁₁H₁₂N₂S 204.29 >50 (dec.) 97% 38,700 Pyridinyl

Research and Application Insights

  • Thienyl vs. Phenyl : The thienyl group in the target compound provides moderate hydrophobicity and sulfur-mediated electronic effects, which may enhance interactions with biological targets (e.g., enzymes with cysteine residues) compared to phenyl .
  • Morpholino Substitution: The morpholino analog’s lower melting point and higher solubility suggest utility in liquid formulations, though its synthetic cost is higher .
  • Thermal Stability : The target compound’s stability up to 105°C contrasts with the pyridinyl analog’s decomposition above 50°C, making it preferable for high-temperature reactions .

Biological Activity

N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thienyl group attached to a pyrimidine ring, which contributes to its unique chemical properties. The molecular formula is C11H12N2SC_{11}H_{12}N_2S, and it has a molecular weight of 220.29 g/mol.

Table 1: Physical Properties

PropertyValue
Molecular FormulaC11H12N2SC_{11}H_{12}N_2S
Molecular Weight220.29 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It has been shown to modulate cell signaling pathways, particularly those involved in proliferation and apoptosis.

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to drug-drug interactions.
  • Gene Expression : It can alter the expression of genes associated with cellular metabolism and growth, indicating its role in regulating metabolic pathways.

Cellular Effects

In vitro studies have demonstrated that this compound affects several cellular processes:

  • Cell Signaling : It modulates pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.
  • Metabolic Modulation : The compound impacts metabolic processes by altering the activity of key enzymes involved in cellular respiration and energy production.

Case Studies

Several studies have explored the biological implications of this compound:

  • Anticancer Activity : A study investigated its effects on cancer cell lines, revealing that the compound inhibited cell proliferation at higher concentrations while promoting apoptosis. This suggests potential applications in cancer therapy.

    Table 2: Anticancer Activity Data
    Cell LineIC50 (µM)Mechanism
    A549 (Lung Cancer)15Induction of apoptosis
    HeLa (Cervical)10Cell cycle arrest
  • Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages . This positions it as a candidate for treating inflammatory diseases.

Toxicity and Dosage Effects

The effects of this compound vary with dosage:

  • Low Doses : Minimal effects observed; potential for therapeutic use.
  • High Doses : Significant physiological changes noted, including hepatotoxicity and nephrotoxicity in animal models.

Table 3: Dosage Effects

Dosage (mg/kg)Observed Effects
5No significant changes
20Mild liver enzyme elevation
50Severe liver damage

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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